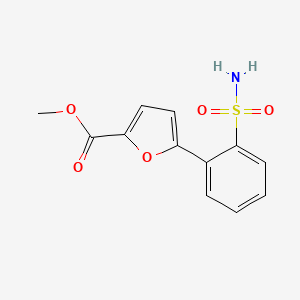![molecular formula C15H28N2O2 B14388831 N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide CAS No. 89932-85-4](/img/structure/B14388831.png)
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexyloxy group, an imino group, and a prop-2-enamide group, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide typically involves the reaction of a hexyloxy-substituted amine with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with a prop-2-enamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The process may also include purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(Methoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
- N-{4-[(Ethoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
- N-{4-[(Butoxy)imino]-2-methylpentan-2-yl}prop-2-enamide
Uniqueness
N-{4-[(Hexyloxy)imino]-2-methylpentan-2-yl}prop-2-enamide is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it distinct from similar compounds with shorter alkoxy chains, which may have different solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
89932-85-4 |
|---|---|
Molekularformel |
C15H28N2O2 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
N-(4-hexoxyimino-2-methylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H28N2O2/c1-6-8-9-10-11-19-17-13(3)12-15(4,5)16-14(18)7-2/h7H,2,6,8-12H2,1,3-5H3,(H,16,18) |
InChI-Schlüssel |
LYANIIVCPXLTTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCON=C(C)CC(C)(C)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


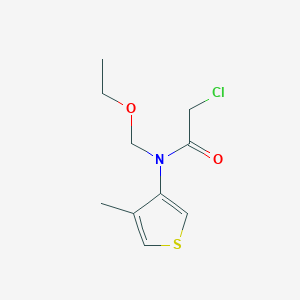
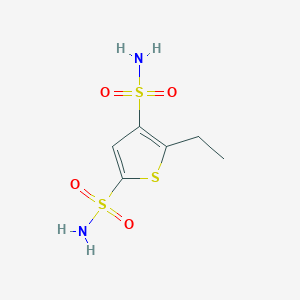



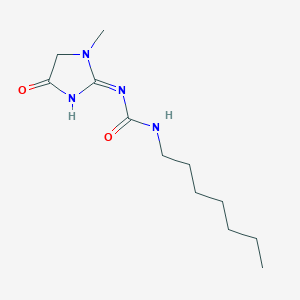
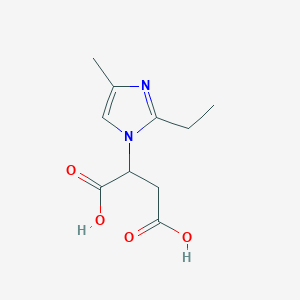
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)

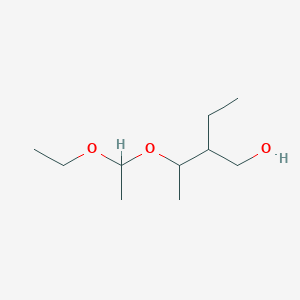
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

